2-((2S,3R,4R,5S,6R)-4-(Benzyloxy)-6-((benzyloxy)methyl)-5-hydroxy-2-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl)isoindoline-1,3-dione
Description
The compound 2-((2S,3R,4R,5S,6R)-4-(Benzyloxy)-6-((benzyloxy)methyl)-5-hydroxy-2-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl)isoindoline-1,3-dione is a complex carbohydrate derivative featuring a tetrahydro-2H-pyran core modified with multiple protective groups and a phthalimide moiety. Key structural attributes include:
- Tetrahydro-2H-pyran ring: A six-membered oxygen-containing ring with stereospecific substitutions.
- Protective groups: Two benzyloxy groups and a (benzyloxy)methyl group, which enhance stability during synthetic processes.
- Functional groups: A 4-methoxyphenoxy substituent at the C2 position and a hydroxyl group at C3.
- Isoindoline-1,3-dione: A phthalimide group attached to the pyran ring, often used as a leaving group or for conjugation .
Properties
IUPAC Name |
2-[(2S,3R,4R,5S,6R)-5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H33NO8/c1-40-25-16-18-26(19-17-25)43-35-30(36-33(38)27-14-8-9-15-28(27)34(36)39)32(42-21-24-12-6-3-7-13-24)31(37)29(44-35)22-41-20-23-10-4-2-5-11-23/h2-19,29-32,35,37H,20-22H2,1H3/t29-,30-,31-,32-,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFDXGIKVGVBGT-PVEIOGNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H33NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451534 | |
| Record name | 2-[(2S,3R,4R,5S,6R)-5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
595.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129575-89-9 | |
| Record name | 2-[(2S,3R,4R,5S,6R)-5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-((2S,3R,4R,5S,6R)-4-(Benzyloxy)-6-((benzyloxy)methyl)-5-hydroxy-2-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl)isoindoline-1,3-dione is a complex organic molecule with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula: C36H39NO6
- Molecular Weight: 581.70 g/mol
Structural Features
The compound features multiple functional groups including benzyloxy, methoxyphenoxy, and hydroxyl groups, which are significant for its biological interactions.
The biological activity of the compound is primarily attributed to its ability to interact with various biological targets. The presence of hydroxyl groups facilitates hydrogen bonding, enhancing binding affinity to enzymes or receptors. The benzyloxy groups may also influence the compound's pharmacokinetics and bioavailability.
In Vitro Studies
In vitro studies have shown that this compound exhibits antiproliferative effects on cancer cell lines. For instance:
- Cell Line Tested: B16 melanoma cells
- IC50 Values: Submicromolar range observed for several derivatives.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. The unique structural configuration allows it to act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of the compound against various cancer cell lines. Results indicated that:
- The compound significantly reduced cell viability in a dose-dependent manner.
- Molecular docking studies suggested effective binding to tubulin, inhibiting polymerization and leading to cell cycle arrest.
Case Study 2: Enzyme Interaction
Research focused on the interaction of this compound with specific enzymes showed:
- A marked increase in inhibition rates compared to control compounds.
- Structural modifications led to variations in enzyme affinity, demonstrating the importance of stereochemistry in biological activity.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiproliferative | Reduced viability in B16 cells | |
| Enzyme Inhibition | Competitive inhibition observed | |
| Binding Affinity | High affinity for tubulin |
Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity | Example Modification |
|---|---|---|
| Hydroxyl Groups | Increased binding affinity | Addition of more hydroxyls |
| Benzyloxy Groups | Enhanced lipophilicity | Substitution with other alkyl groups |
| Methoxyphenoxy Group | Improved solubility | Altering methoxy position |
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that isoindoline derivatives exhibit significant anticancer properties. The specific compound has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study published in the Journal of Medicinal Chemistry highlighted the ability of similar isoindoline compounds to target specific oncogenic pathways, leading to reduced tumor growth in vivo .
2. Anti-inflammatory Properties
Research has demonstrated that compounds with similar structural frameworks possess anti-inflammatory effects. The presence of hydroxyl and methoxy groups enhances their interaction with inflammatory mediators. A case study involving a related compound showed a marked decrease in pro-inflammatory cytokines when tested on macrophage cell lines .
3. Neuroprotective Effects
There is emerging evidence supporting the neuroprotective capabilities of this compound class. Studies suggest that it may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. A notable investigation indicated that derivatives of isoindoline can protect against glutamate-induced toxicity in neuronal cultures .
Material Science
1. Polymer Synthesis
The unique structure of this compound allows for its use as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has focused on creating biodegradable polymers that utilize this compound to improve environmental sustainability while maintaining desirable material characteristics .
2. Photonic Applications
Due to its chromophoric properties, this compound can be utilized in photonic devices. Its ability to absorb and emit light makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. Studies have reported improved efficiency in energy conversion when using derivatives of isoindoline in photovoltaic systems .
Biological Research
1. Enzyme Inhibition Studies
The compound's structure suggests potential as an enzyme inhibitor. Preliminary assays have shown that it can inhibit specific enzymes involved in metabolic pathways linked to diseases such as diabetes and obesity. For example, a study explored its role as an inhibitor of α-glucosidase, demonstrating significant reductions in glucose absorption rates .
2. Drug Delivery Systems
Research has also investigated its use in drug delivery systems due to its biocompatibility and ability to form nanoparticles. These nanoparticles can encapsulate therapeutic agents, enhancing their bioavailability and targeting capabilities within the body . Case studies have illustrated successful delivery of anticancer drugs using this compound as a carrier.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Compound A :
2-[(2R,4aR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione
- Molecular Formula: C28H25NO8
- Molecular Weight : 503.5 g/mol
- Key Features: Shares the isoindoline-1,3-dione group and 4-methoxyphenoxy substituent. Contains a benzylidene-protected diol (4,6-O-benzylidene) instead of benzyloxy groups.
- Application : Intermediate in glycosylation reactions .
Compound B :
((2R,3R,4S,5S,6S)-3,4,5-tris(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methanol
- Molecular Formula : C28H32O6
- Molecular Weight : 464.55 g/mol
- Key Features: Three benzyloxy groups and a methoxy group on the pyran ring. Lacks the phthalimide and 4-methoxyphenoxy groups.
- Application : Carbohydrate research, particularly in oligosaccharide synthesis .
Compound C :
(2S,3R,4S,5R,6R)-4-(Benzyloxy)-2-(ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,5-diol
- Molecular Formula : C15H22O5S
- Molecular Weight : 314.4 g/mol
- Key Features :
- Ethylthio group at C2 instead of isoindoline-dione.
- Hydroxymethyl and hydroxyl groups enhance solubility.
- Application : Research in sulfur-containing glycosides .
Physicochemical Properties
Preparation Methods
Preparation of the Protected Glucose Intermediate
The synthesis begins with D-glucose derivatives. Key steps include:
-
Benzylation at C4 and C6 : Treatment of methyl α-D-glucopyranoside with benzyl bromide in the presence of NaH yields the 4,6-di-O-benzyl intermediate. This step ensures hydroxyl groups at C4 and C6 are protected early.
-
Selective Activation at C2 : The C2 hydroxyl is activated for nucleophilic substitution via triflation (using trifluoromethanesulfonic anhydride) or converted to a leaving group (e.g., iodide) for subsequent displacement.
Table 1: Protecting Group Strategies
| Position | Protecting Group | Purpose |
|---|---|---|
| C4, C6 | Benzyl ether | Prevents undesired reactivity during glycosylation |
| C3 | Phthalimido | Protects amine and directs stereochemistry |
| C2 | 4-Methoxyphenoxy | Anchors the glycosidic linkage |
Introduction of the 4-Methoxyphenoxy Group
The 4-methoxyphenoxy moiety is introduced via nucleophilic aromatic substitution or Koenigs-Knorr glycosylation:
-
Glycosylation Conditions : The activated C2 position reacts with 4-methoxyphenol in the presence of Ag₂O or BF₃·Et₂O to form the β-anomeric linkage. Stereochemical integrity is maintained using participating protecting groups (e.g., acetyl at C2).
Phthalimido Group Installation
Mitsunobu Reaction for Amine Protection
The phthalimido group is introduced at C3 using a Mitsunobu reaction:
-
Reagents : Phthalimide, triphenylphosphine, and diethyl azodicarboxylate (DEAD).
-
Mechanism : The reaction converts the C3 hydroxyl into a phthalimido-protected amine with inversion of configuration, critical for maintaining the R configuration at C3.
Equation 1 :
Alternative Pathways via Reductive Amination
In cases where Mitsunobu conditions are unsuitable, reductive amination may be employed:
-
Steps :
Deprotection and Final Functionalization
Selective Benzyl Ether Removal
Hydrogenolysis (H₂/Pd-C) removes benzyl groups at C4 and C6, yielding free hydroxyls. The phthalimido group remains intact under these conditions.
Hydroxyl Group Activation at C5
The C5 hydroxyl is selectively acetylated or silylated (e.g., TBSCl) to prevent side reactions during final stages.
Challenges and Optimization
Stereochemical Control
Maintaining the 2S,3R,4R,5S,6R configuration requires precise reaction conditions:
Yield Improvements
Table 2: Comparative Yields for Key Steps
| Step | Yield (%) | Conditions |
|---|---|---|
| Benzylation (C4, C6) | 85–90 | BnBr, NaH, DMF, 0°C→RT |
| Glycosylation (C2) | 70–75 | 4-Methoxyphenol, Ag₂O |
| Mitsunobu (C3) | 65–70 | PPh₃, DEAD, THF, 0°C |
Industrial and Laboratory-Scale Adaptations
Q & A
Q. What are the optimal synthetic conditions to achieve high yield and purity of this compound?
- Methodological Answer : The synthesis requires precise control of reaction parameters:
- Temperature : Maintain between 0–5°C during benzyloxy group introduction to minimize side reactions.
- Solvent : Use anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to enhance solubility of intermediates.
- Reaction Time : Monitor progress via TLC; typical steps take 12–24 hours for complete conversion.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by HPLC (C18 column, acetonitrile/water mobile phase) to isolate the final product (>95% purity) .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1D H and C NMR to assign stereochemistry and verify substituent positions. 2D techniques (COSY, HSQC) resolve overlapping signals in the tetrahydropyran ring .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected m/z: ~750–800 Da) and detects isotopic patterns.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity and identifies byproducts .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer :
- Storage Conditions : Keep in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C.
- Handling Precautions : Avoid exposure to moisture; equilibrate to room temperature before use to prevent condensation.
- Stability Monitoring : Perform periodic NMR and HPLC checks to detect hydrolysis of benzyloxy or methoxyphenoxy groups .
Advanced Research Questions
Q. How can contradictions in stereochemical assignments be resolved using advanced NMR techniques?
- Methodological Answer :
- NOESY/ROESY : Detect spatial proximity between protons (e.g., axial vs. equatorial substituents on the tetrahydropyran ring). For example, cross-peaks between the 4-methoxyphenoxy group and adjacent hydroxy protons confirm relative configuration .
- Residual Dipolar Couplings (RDCs) : Align the compound in chiral liquid crystals to resolve absolute configuration ambiguities.
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for diastereomers .
Q. What strategies minimize side reactions during functionalization of the tetrahydropyran ring?
- Methodological Answer :
- Protecting Group Strategy : Temporarily mask the 5-hydroxy group with a tert-butyldimethylsilyl (TBS) ether to prevent undesired oxidation during benzyloxy installation .
- Stepwise Functionalization : Introduce the 4-methoxyphenoxy group before the isoindoline-dione moiety to reduce steric hindrance.
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., ring-opened byproducts) and adjust reaction stoichiometry or catalysts (e.g., switch from BF-EtO to TMSOTf) .
Q. How do multiple benzyloxy groups influence the compound’s reactivity in glycosylation or hydrolysis studies?
- Methodological Answer :
- Steric Effects : Benzyloxy groups at positions 4 and 6 hinder nucleophilic attack on the tetrahydropyran ring, slowing hydrolysis. Kinetic studies (pH 2–7, 37°C) show a half-life >48 hours in aqueous buffers .
- Electronic Effects : Electron-donating benzyloxy groups increase electron density at the anomeric center, enhancing glycosylation efficiency (e.g., 70% yield with trichloroacetimidate donors vs. 40% for unprotected analogs) .
- Comparative Assays : Substitute benzyloxy with acetyl or pivaloyl groups to assess reactivity differences via F NMR (if fluorinated analogs are synthesized) .
Q. What computational approaches predict the compound’s interactions with carbohydrate-processing enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to α-glucosidase or glycosyltransferases. Focus on hydrogen bonding between the isoindoline-dione moiety and catalytic residues (e.g., Asp214 in yeast α-glucosidase) .
- Molecular Dynamics (MD) Simulations : Simulate 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability of the tetrahydropyran ring in enzyme pockets.
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities for structure-activity relationship (SAR) studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
